2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol
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Overview
Description
2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of 2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethylaniline with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-carbaldehyde, followed by methylation and subsequent reaction with ethanolamine . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have been studied for their anticancer properties.
Thioglycoside derivatives: These compounds have shown significant inhibitory activity against CDK2 and other molecular targets.
Properties
Molecular Formula |
C22H24N6O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[[4-(3,4-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol |
InChI |
InChI=1S/C22H24N6O/c1-15-9-10-17(13-16(15)2)24-20-19-14-23-28(18-7-5-4-6-8-18)21(19)26-22(25-20)27(3)11-12-29/h4-10,13-14,29H,11-12H2,1-3H3,(H,24,25,26) |
InChI Key |
JQXXEEDNQWWUIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N(C)CCO)C4=CC=CC=C4)C |
Origin of Product |
United States |
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